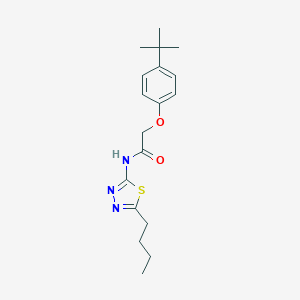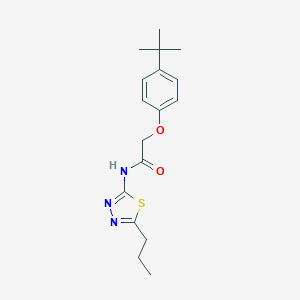![molecular formula C21H17Cl2N3 B284636 N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, commonly known as GSK461364A, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2. It was first synthesized by GlaxoSmithKline and has been studied extensively for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
GSK461364A works by binding to the ATP-binding site of N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, thereby preventing their activation and inhibiting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, GSK461364A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to reduce the severity of inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of GSK461364A is its specificity for N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2, which allows for targeted inhibition of the cell cycle in cancer cells. However, one limitation is its moderate yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on GSK461364A. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis of GSK461364A and to improve its yield for use in experiments.
Synthesemethoden
The synthesis of GSK461364A involves several steps, including the formation of the pyridine ring, the introduction of the indole moiety, and the final coupling of the dichlorophenyl group. The overall yield of the synthesis is moderate, with a reported yield of around 30%.
Wissenschaftliche Forschungsanwendungen
GSK461364A has been extensively studied for its potential therapeutic applications in cancer treatment. N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine and CDK2 are key regulators of the cell cycle, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. GSK461364A has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
Molekularformel |
C21H17Cl2N3 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-20(15-6-2-3-7-18(15)25-13)21(26-19-8-4-5-11-24-19)14-9-10-16(22)17(23)12-14/h2-12,21,25H,1H3,(H,24,26) |
InChI-Schlüssel |
IKBXYEIEFAOFAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
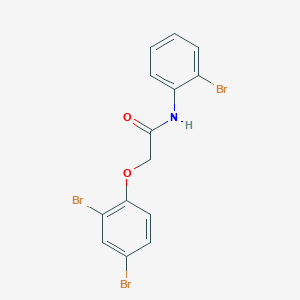
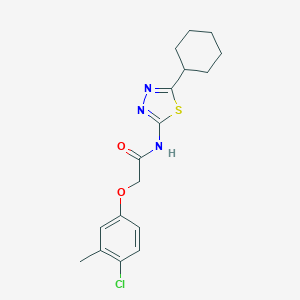
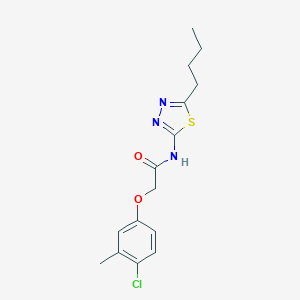
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)
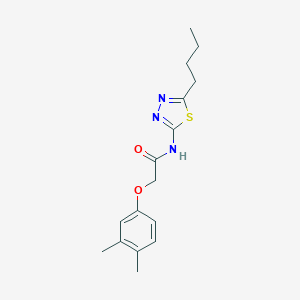
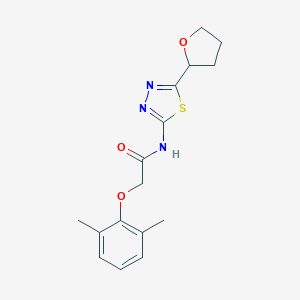
![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
